L-tryptophan benzyl ester hydrochloride

Descripción general

Descripción

L-tryptophan benzyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 219866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

H-Trp-OBzl.HCl, also known as L-tryptophan benzyl ester hydrochloride, is a synthetic derivative of the naturally occurring amino acid tryptophan.

Mode of Action

The specific mode of action of H-Trp-OBzl

Biochemical Pathways

The biochemical pathways affected by H-Trp-OBzl

Pharmacokinetics

The pharmacokinetic properties of H-Trp-OBzl

Result of Action

The specific molecular and cellular effects of H-Trp-OBzl

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Trp-OBzl

Actividad Biológica

L-Tryptophan benzyl ester hydrochloride is a derivative of the essential amino acid L-tryptophan, modified to enhance its biological activity. This compound has been studied for various pharmacological properties, including its role as a potential therapeutic agent in cancer treatment, its interaction with neurotransmitter systems, and its influence on cellular transport mechanisms.

This compound has the molecular formula and is characterized by the presence of a benzyl group attached to the tryptophan structure. The synthesis typically involves the esterification of L-tryptophan with benzyl alcohol in the presence of a suitable catalyst, followed by conversion to its hydrochloride salt form .

1. Antitumoral Effects

Recent studies have highlighted the potential antitumoral properties of L-tryptophan derivatives, including this compound. In a preclinical model using Caenorhabditis elegans, treatment with tryptophan-benzyl ester-betaxanthin resulted in significant tumor size reductions (up to 43%) . The mechanism appears to involve down-regulation of key genes in the mTOR signaling pathway, which is crucial for cell growth and proliferation.

Table 1: Effects of Tryptophan Derivatives on Tumor Size Reduction

| Compound | Tumor Size Reduction (%) |

|---|---|

| Tryptophan-benzyl ester-betaxanthin | 42.6 |

| Tryptophan methyl ester-betaxanthin | 43.0 |

| Control | 0 |

2. Neurotransmitter Interaction

L-Tryptophan and its derivatives are known to influence serotonin levels, which can affect mood and behavior. Studies have shown that certain tryptophan derivatives can act as antagonists at neurokinin receptors, particularly the NK-1 receptor . For instance, N-acetyl-L-tryptophan benzyl esters have demonstrated significant inhibition of substance P binding to NK-1 receptors, indicating potential applications in treating anxiety and depression.

Table 2: Binding Affinity of Tryptophan Derivatives at NK-1 Receptor

| Compound | IC50 (nM) |

|---|---|

| N-acetyl-L-tryptophan benzyl ester | 2.3 ± 0.7 |

| Control (no compound) | - |

3. Transport Mechanisms

Research has also focused on the ability of L-tryptophan derivatives to inhibit L-type amino acid transporters (LATs), particularly LAT1, which is overexpressed in various cancers. A series of benzyloxy-substituted tryptophans were evaluated for their inhibitory effects on LAT1-mediated transport in human colon carcinoma cells . The findings suggest that modifications to the tryptophan structure can enhance its efficacy as an LAT1 inhibitor.

Case Studies

A notable case study involved the evaluation of various L-tryptophan derivatives as inhibitors of LAT1 in HT-29 human colon carcinoma cells. The study systematically assessed the impact of structural modifications on transport inhibition, revealing that certain derivatives exhibited significantly enhanced inhibitory activity compared to unmodified L-tryptophan.

Table 3: Inhibition of LAT1 by Tryptophan Derivatives

| Compound | Inhibition (%) |

|---|---|

| Benzyloxy-L-tryptophan derivative A | 65% |

| Benzyloxy-L-tryptophan derivative B | 70% |

| Unmodified L-Tryptophan | 10% |

Propiedades

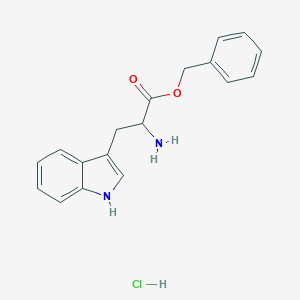

IUPAC Name |

benzyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.ClH/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;/h1-9,11,16,20H,10,12,19H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKDMGOWZOTZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35858-81-2 | |

| Record name | NSC219866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC202376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.